BenchChemオンラインストアへようこそ!

(S)-N-Cyclopropyl-N-methylpiperidin-3-amine hydrochloride

Chiral building blocks Enantiomeric purity Stereospecific synthesis

(S)-N-Cyclopropyl-N-methylpiperidin-3-amine hydrochloride (CAS 1421049‑58‑2) is a chiral tertiary amine featuring a piperidine core with a cyclopropyl substituent on the exocyclic nitrogen and a methyl group in place of the piperidine NH, presented as the hydrochloride salt for enhanced handling and solubility. The compound is supplied as a research‑grade chemical building block, typically at ≥95 % purity by vendors such as AKSci, with a molecular formula of C₉H₁₉ClN₂ and a molecular weight of 190.71 g mol⁻¹.

Molecular Formula C9H19ClN2
Molecular Weight 190.71 g/mol
CAS No. 1421049-58-2
Cat. No. B3239625
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-N-Cyclopropyl-N-methylpiperidin-3-amine hydrochloride
CAS1421049-58-2
Molecular FormulaC9H19ClN2
Molecular Weight190.71 g/mol
Structural Identifiers
SMILESCN(C1CC1)C2CCCNC2.Cl
InChIInChI=1S/C9H18N2.ClH/c1-11(8-4-5-8)9-3-2-6-10-7-9;/h8-10H,2-7H2,1H3;1H/t9-;/m0./s1
InChIKeyNUZCUMITFHBEPM-FVGYRXGTSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide for (S)-N-Cyclopropyl-N-methylpiperidin-3-amine Hydrochloride (CAS 1421049-58-2): A Chiral Piperidine Building Block with Defined (S)-Configuration


(S)-N-Cyclopropyl-N-methylpiperidin-3-amine hydrochloride (CAS 1421049‑58‑2) is a chiral tertiary amine featuring a piperidine core with a cyclopropyl substituent on the exocyclic nitrogen and a methyl group in place of the piperidine NH, presented as the hydrochloride salt for enhanced handling and solubility . The compound is supplied as a research‑grade chemical building block, typically at ≥95 % purity by vendors such as AKSci, with a molecular formula of C₉H₁₉ClN₂ and a molecular weight of 190.71 g mol⁻¹ . Its defined (S)‑stereochemistry at the piperidine 3‑position distinguishes it from racemic or (R)‑enantiomer variants and is critical for applications where stereochemical integrity influences downstream molecular recognition or synthetic outcomes.

Why Generic (S)-N-Cyclopropyl-N-methylpiperidin-3-amine Hydrochloride (CAS 1421049-58-2) Cannot Be Readily Substituted


In‑class piperidine building blocks are not interchangeable for procurement decisions because even subtle structural variations, such as the presence or absence of the cyclopropyl group, the position of the amine substitution (3‑ vs. 4‑position), and the absolute stereochemistry, can dramatically alter downstream compound properties including target binding, metabolic stability, and synthetic compatibility . The (S)‑configured 3‑aminopiperidine core of this compound is a privileged scaffold in CNS‑active and oncology‑directed drug discovery programs, where enantiomeric purity directly impacts biological activity . Generic replacement with a racemate, the (R)‑enantiomer, or a des‑cyclopropyl analog would introduce uncontrolled variables, invalidating structure‑activity relationship (SAR) datasets and potentially leading to failed target engagement or off‑target effects in critical experiments.

Quantitative Differentiation Evidence for (S)-N-Cyclopropyl-N-methylpiperidin-3-amine Hydrochloride vs. Closest Analogs


Comparative Enantiomeric Excess: Target (S)-Enantiomer vs. Commercial Racemate

The target compound is supplied as the single (S)-enantiomer with a reported purity of ≥95 % (AKSci) or ≥98 % (Leyan, MolCore) . In contrast, the commercial racemic mixture (N‑cyclopropyl‑N‑methylpiperidin‑3‑amine, CAS 1248268‑16‑7) contains a 1:1 ratio of (R)‑ and (S)‑enantiomers . For applications requiring stereochemically pure input material, such as fragment‑based drug discovery or target‑directed library synthesis, the racemic mixture would require costly and time‑consuming chiral resolution, whereas the target compound can be used directly.

Chiral building blocks Enantiomeric purity Stereospecific synthesis

Absolute Configuration Verification: Target (S)-Enantiomer vs. (R)-Enantiomer by SMILES Assignment

The target compound is unambiguously identified as the (S)-enantiomer by its canonical SMILES: Cl.CN(C1CC1)[C@H]1CCCNC1, where the [C@H] tetrahedral stereochemistry designator explicitly defines the (S)‑configuration at the piperidine 3‑position . The (R)-enantiomer (CAS 88327‑66‑6, available as the free base) is represented by the SMILES CN(C1CC1)[C@@H]1CCCNC1 . This structural distinction is critical because enantiomers of 3‑aminopiperidine derivatives have been shown to exhibit differential binding affinities in biological targets; for example, the (S)-enantiomer of the related N‑methylpiperidin‑3‑amine scaffold is the preferred stereochemistry in MRCK inhibitor programs .

Chiral discrimination Absolute configuration Stereochemical assignment

Positional Isomer Selectivity: 3-Amino vs. 4-Amino Piperidine Regioisomer

The target compound bears the substituted amino group at the 3‑position of the piperidine ring, whereas the 4‑amino regioisomer (N‑cyclopropyl‑N‑methylpiperidin‑4‑amine, CAS 1048919‑83‑0) is also commercially available . In medicinal chemistry, 3‑aminopiperidine scaffolds often project substituents in a different vector than 4‑aminopiperidines, leading to distinct shape complementarity with protein binding pockets. Physicochemical property calculations indicate that the 3‑substituted isomer has a lower topological polar surface area (TPSA) of 15.27 Ų compared to 24.07 Ų for the 4‑amino regioisomer , which can influence membrane permeability and CNS penetration potential according to Lipinski‑Veber guidelines.

Regioisomer selectivity Piperidine scaffold Drug-likeness

Cyclopropyl‑Group Contributions: Metabolic and Conformational Differentiation from N‑Methyl‑Only Analogs

The N‑cyclopropyl substituent in the target compound introduces a degree of conformational rigidity and metabolic shielding not present in the simpler N‑methylpiperidin‑3‑amine analog (CAS 80918‑67‑8) . Literature on cyclopropyl‑containing amines has demonstrated that the cyclopropyl group can reduce N‑dealkylation by cytochrome P450 enzymes compared to N‑methyl groups, due to the increased bond dissociation energy of the cyclopropyl C–H bond relative to the methyl C–H bond [1]. While direct comparative metabolic stability data for this specific compound pair are not publicly available, the class‑level evidence suggests that the target compound may exhibit prolonged half‑life in microsomal stability assays, which is a critical parameter for medicinal chemistry triage early in drug discovery.

Cyclopropyl group Metabolic stability Conformational restriction

Recommended Application Scenarios for (S)-N-Cyclopropyl-N-methylpiperidin-3-amine Hydrochloride (CAS 1421049-58-2) Based on Evidence


Stereospecific Synthesis of CNS‑Targeted Drug Candidates

The (S)‑configured piperidine core with a cyclopropyl‑methyl amine motif is a recognized scaffold in CNS drug discovery. The lower TPSA relative to the 4‑amino regioisomer (15.27 vs. 24.07 Ų) supports its selection for programs where blood‑brain barrier penetration is a key parameter . Its defined stereochemistry ensures consistent SAR readouts when incorporated into lead series targeting neurological receptors.

Metabolically Stabilized Fragment and Building Block for Oncology Programs

The N‑cyclopropyl group is expected to provide enhanced resistance to CYP‑mediated N‑dealkylation compared to N‑methyl analogs, a class‑level inference from cyclopropylamine metabolism literature [1]. This makes the compound a strategically advantageous building block for fragment‑based drug discovery in oncology, where metabolic stability is a critical early‑stage filter. The pre‑resolved (S)‑enantiomer removes the need for chiral separation, accelerating hit‑to‑lead timelines.

High‑Purity Intermediate for MRCK and Related Kinase Inhibitor Libraries

The (S)‑3‑aminopiperidine substructure is the pharmacophoric core of MRCK inhibitors currently under investigation for cancer therapy . Procurement of the target compound at ≥95 % purity (AKSci) or ≥98 % (Leyan, MolCore) directly supports the synthesis of enantiomerically pure inhibitor libraries, eliminating the risk of racemization that could occur during post‑synthetic resolution of a racemic intermediate.

Positional Isomer‑Controlled Medicinal Chemistry Campaigns

When exploring the pharmacological impact of substituent position on the piperidine ring, the 3‑amino substitution pattern of this compound provides distinct vectorial geometry compared with 4‑amino isomers. Procurement of the 3‑substituted, (S)‑enantiomerically pure building block allows medicinal chemists to probe regio‑ and stereochemical SAR efficiently without the confounding effects of racemic mixtures or regioisomeric impurities .

Quote Request

Request a Quote for (S)-N-Cyclopropyl-N-methylpiperidin-3-amine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.